physicochemical properties of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride
physicochemical properties of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride
An In-depth Technical Guide: Physicochemical Properties of 2,6-Dichloro-5-fluoropyridin-3-amine Hydrochloride
Foreword: Understanding a Critical Synthetic Intermediate
2,6-Dichloro-5-fluoropyridin-3-amine and its hydrochloride salt are pivotal building blocks in modern synthetic chemistry. Their utility stems from the unique electronic properties conferred by the halogenated pyridine ring, which makes them essential precursors in the development of high-value agrochemicals and pharmaceuticals, including advanced kinase inhibitors for oncology.[1][2] The hydrochloride salt, in particular, is frequently employed to improve the compound's stability and solubility in various reaction systems, streamlining its use in complex synthetic pathways.[1][2]
This guide provides an in-depth analysis of the core . It is designed for researchers, chemists, and drug development professionals, moving beyond a simple data sheet to explain the causality behind experimental choices and to provide robust, self-validating protocols for characterization.
Chemical Identity and Structural Synopsis
The functionality of this molecule is dictated by its structure: a pyridine core heavily substituted with electron-withdrawing groups (two chlorine atoms and one fluorine atom) and an electron-donating amine group. This arrangement creates a specific electronic landscape that governs its reactivity and interactions with biological targets.
| Identifier | Value |
| IUPAC Name | 2,6-dichloro-5-fluoropyridin-3-amine hydrochloride |
| CAS Number | 1416351-81-9[1][2] |
| Molecular Formula | C₅H₄Cl₃FN₂[1][2] |
| Molecular Weight | 217.46 g/mol [1][2] |
| Canonical SMILES | C1=C(C(=NC(=C1F)Cl)Cl)N.Cl |
| Structure (Base) | A pyridine ring substituted with chlorine at positions 2 and 6, an amine group at position 3, and fluorine at position 5.[1] |
Core Physicochemical Properties: Data and Experimental Validation
A precise understanding of a compound's physical properties is non-negotiable for successful process development, quality control, and formulation. The following sections detail the key properties and the methodologies required for their verification.
General Experimental Workflow
The characterization of a new batch of any chemical intermediate should follow a logical and systematic workflow to ensure identity, purity, and suitability for its intended application.
Caption: High-level workflow for physicochemical characterization.
Physical State and Appearance
Based on analogous compounds, 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride is expected to be an off-white to light brown crystalline powder or solid.[3][4] Visual inspection is the first, simplest check for potential contamination or degradation.
Melting Point
The melting point is a critical parameter for assessing purity. A sharp melting range typically indicates high purity, whereas a broad or depressed range suggests the presence of impurities. The specific melting point for the hydrochloride salt is not widely published and should be determined experimentally.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Solubility
The hydrochloride salt form is specifically utilized to enhance aqueous solubility, a crucial factor for many synthetic reactions and for potential formulation studies.[1][2]
| Solvent Type | Expected Solubility | Rationale |
| Water | Moderately Soluble | The hydrochloride salt protonates the basic amine, forming a more polar, water-soluble salt.[2] |
| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |
| Dichloromethane, Chloroform | Sparingly Soluble | The polarity is significant, limiting solubility in less polar solvents. |
| Hexanes, Toluene | Insoluble | Non-polar solvents are incompatible with the ionic nature of the salt. |
Experimental Protocol: Quantitative Solubility Determination (Equilibrium Method)
-
Preparation: Add an excess amount of the compound to a known volume of the solvent of interest (e.g., 10 mL of pH 7.4 phosphate buffer) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess solid. Carefully extract a known volume of the supernatant.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze using a validated HPLC-UV method against a standard curve of known concentrations. The concentration determined represents the equilibrium solubility.
Spectroscopic Profile for Structural Verification
Spectroscopy provides an unambiguous fingerprint of the molecule's structure. A combination of NMR, IR, and MS is essential for a self-validating structural confirmation.
Caption: Workflow for definitive spectroscopic structure verification.
2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet or broad singlet for the amine (-NH₂) protons and a singlet for the lone aromatic proton on the pyridine ring. The hydrochloride may cause broadening or a downfield shift of the amine proton signal.
-
¹³C NMR: The spectrum will show five distinct signals for the aromatic carbons. Carbons bonded to halogens (C-Cl, C-F) will exhibit characteristic chemical shifts and, in the case of C-F, coupling.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Protocol: General NMR Sample Preparation
-
Weigh approximately 5-10 mg of the hydrochloride salt into an NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen based on solubility).
-
Vortex briefly to ensure complete dissolution.
-
Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[5]
2.4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 (likely broad) |
| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 |
| C-F Stretch | 1000 - 1400 (strong, characteristic) |
| C-Cl Stretch | 600 - 800 |
Protocol: KBr Pellet Method
-
Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr powder.
-
Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Analyze the pellet using an FT-IR spectrometer.
2.4.3. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The key feature to look for is the isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1 for the molecular ion of the free base.
Stability and Handling
Proper storage and handling are paramount to maintaining the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2][6] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]
-
Stability: The hydrochloride salt form confers enhanced stability compared to the free base, protecting the reactive amine group from degradation.[1]
Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for the hydrochloride salt must be consulted, data from analogous compounds indicate several potential hazards.
-
Primary Hazards: The compound class is often harmful if swallowed, inhaled, or in contact with skin.[6][8] It may cause serious eye damage and skin irritation.[8]
-
Handling Precautions:
Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before any handling or use.
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2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride - MySkinRecipes.
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SAFETY DATA SHEET - Sigma-Aldrich.
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SAFETY DATA SHEET - TCI Chemicals.
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SAFETY DATA SHEET - Apollo Scientific.
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SAFETY DATA SHEET - Fisher Scientific.
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2,6-Dichloro-5-fluoropyridin-3-amine | CAS No- 152840-65-8 | Simson Pharma Limited.
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2,6-Dichloro-5-fluoronicotinamide synthesis - ChemicalBook.
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Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
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SAFETY DATA SHEET - Fisher Scientific.
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2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile 98 82671-02-1 - Sigma-Aldrich.
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2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem.
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3-Amino-2,6-dichloropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
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2,6-Dichloro-3-cyano-5-fluoropyridine - Chem-Impex.
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The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
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